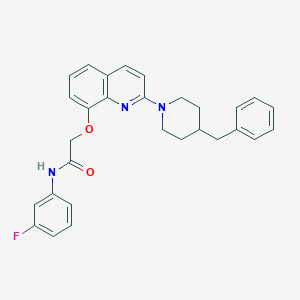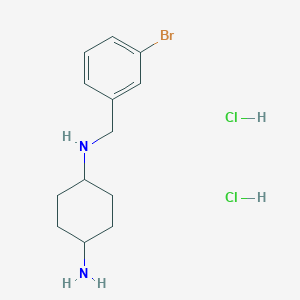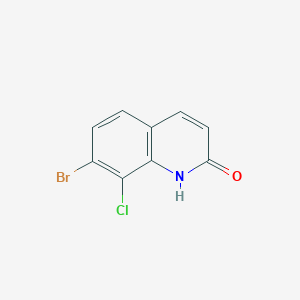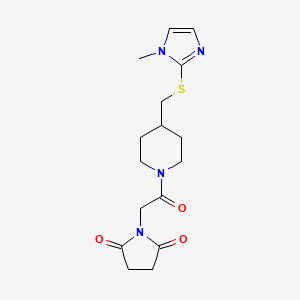
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a chemical compound that belongs to the class of amines. It is also known as DMCPA and has a molecular formula of C10H19N. This compound has been studied extensively due to its potential application in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various physiological processes such as neurotransmission, calcium signaling, and protein folding. DMCPA has been found to have neuroprotective effects and can prevent neuronal cell death caused by oxidative stress.
Biochemical and Physiological Effects:
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. DMCPA has also been found to have antioxidant properties and can protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine in lab experiments include its high purity, ease of synthesis, and well-characterized mechanism of action. However, one limitation of using DMCPA is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, particularly its interaction with the sigma-1 receptor. Additionally, future studies can focus on developing more cost-effective synthesis methods for DMCPA to increase its accessibility for lab experiments.
Conclusion:
In conclusion, (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a chemical compound that has potential applications in the field of medicinal chemistry. Its high affinity for the sigma-1 receptor and its neuroprotective effects make it a promising therapeutic agent for various diseases. The ease of synthesis and well-characterized mechanism of action make it an attractive compound for lab experiments. Future studies can focus on further investigating its potential therapeutic applications and developing more cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of (2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine involves the reaction of (3,3-Dimethylcyclobutyl)carbonyl chloride with (R)-1-amino-2-propanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields DMCPA as a white solid with a high purity.
Applications De Recherche Scientifique
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has been studied for its potential application in the field of medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been linked to various diseases such as Alzheimer's disease, Parkinson's disease, and depression. DMCPA has been studied as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
(2R)-2-(3,3-dimethylcyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)8-4-9(2,3)5-8/h7-8H,4-6,10H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZRLURHBYVFN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Dimethylcyclobutyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)



![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
